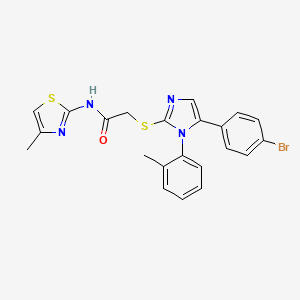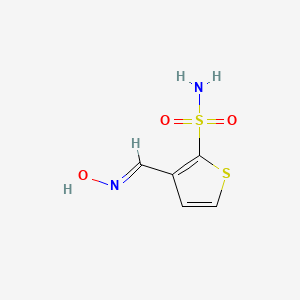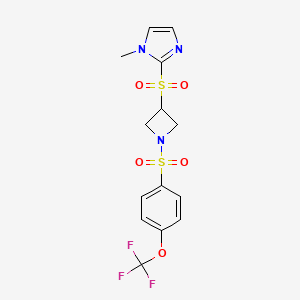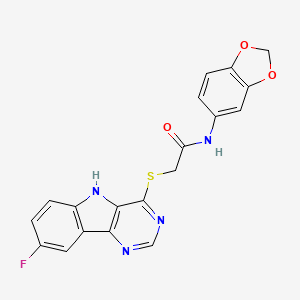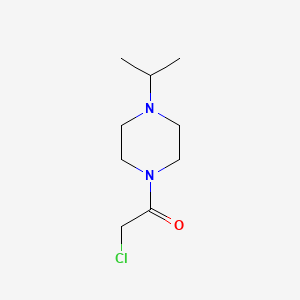
(3-(Ethylsulfonyl)azetidin-1-yl)(4-morpholinophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Pharmaceutical Importance
The synthesis of substituted azetidinones, like (3-(Ethylsulfonyl)azetidin-1-yl)(4-morpholinophenyl)methanone, is of significant interest in pharmaceutical research due to their biological and pharmacological potencies. Sulfonamide rings and their derivatives, which are found in several naturally occurring alkaloids, represent a medicinally and pharmaceutically important class of heterocyclic motifs (Jagannadham et al., 2019).
Asymmetric Synthesis in Drug Development
A convergent synthesis of key regulatory starting materials for specific drugs, like edivoxetine·HCl, has been developed using structures akin to (3-(Ethylsulfonyl)azetidin-1-yl)(4-morpholinophenyl)methanone. These syntheses often utilize chiral sources, like d-serine, and are crucial for drug development due to their high purity and yield (Kopach et al., 2015).
Catalytic Asymmetric Addition in Synthesis
Compounds like N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, synthesized from azetidinones, demonstrate high enantioselectivity in catalytic asymmetric addition of organozinc reagents to aldehydes. This highlights the potential of azetidinone-based compounds in synthesis processes (Wang et al., 2008).
Antioxidant Properties
Azetidinone derivatives, like (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, have been studied for their antioxidant properties. These compounds are evaluated for their ability to scavenge free radicals, which is crucial in understanding their potential therapeutic applications (Çetinkaya et al., 2012).
Antioxidative and Anti-inflammatory Properties
Studies on azocinyl morpholinone alkaloids derived from red seaweed, which are structurally similar to azetidinones, indicate significant antioxidative and anti-inflammatory activities. These compounds show potential as therapeutic agents in treating inflammation-related diseases (Makkar & Chakraborty, 2018).
特性
IUPAC Name |
(3-ethylsulfonylazetidin-1-yl)-(4-morpholin-4-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-2-23(20,21)15-11-18(12-15)16(19)13-3-5-14(6-4-13)17-7-9-22-10-8-17/h3-6,15H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWZXUBXIZBAMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Ethylsulfonyl)azetidin-1-yl)(4-morpholinophenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

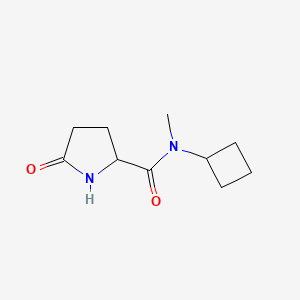
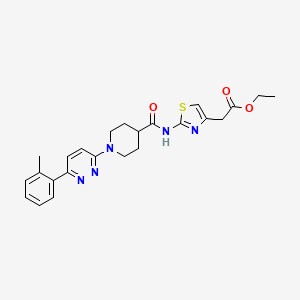
![2-ethyl-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2783967.png)
![5-Azaspiro[2.4]heptan-7-ylmethanol;hydrochloride](/img/structure/B2783968.png)
![3-Methyl-6-[3-(amino)phenyl]-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B2783970.png)
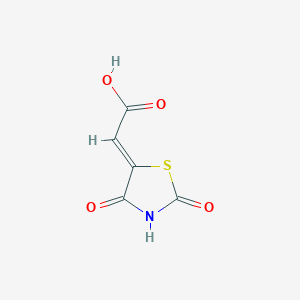
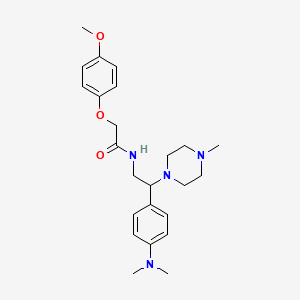
![5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2783978.png)
![3-Tert-butyl-6-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2783979.png)
